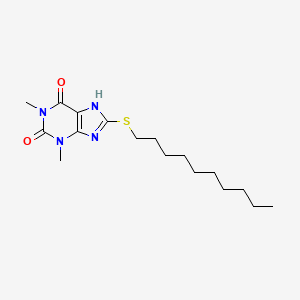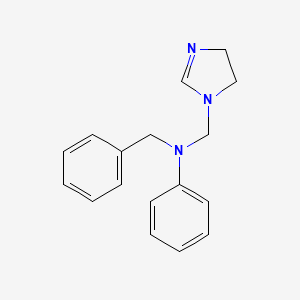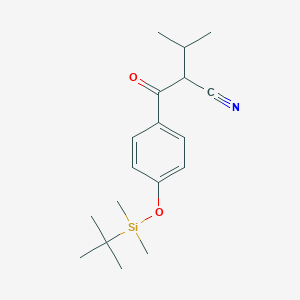
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group attached to a benzoyl moiety, which is further connected to a 3-methylbutanenitrile structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile typically involves multiple steps. One common approach starts with the preparation of 4-(tert-butyldimethylsilyloxy)benzaldehyde, which is then subjected to further reactions to introduce the nitrile and methyl groups. The reaction conditions often involve the use of specific reagents such as tert-butyldimethylsilyl chloride and imidazole in solvents like dimethylformamide .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, influencing the reactivity of the benzoyl and nitrile moieties. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Shares the tert-butyldimethylsilyloxy group and benzoyl structure.
tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group but different core structure.
tert-Butyldimethylsilyloxyphenylboronic acid: Contains the same silyloxy group but different functional groups.
Uniqueness
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the nitrile and tert-butyldimethylsilyloxy groups allows for versatile chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
1184915-27-2 |
|---|---|
Molekularformel |
C18H27NO2Si |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[4-[tert-butyl(dimethyl)silyl]oxybenzoyl]-3-methylbutanenitrile |
InChI |
InChI=1S/C18H27NO2Si/c1-13(2)16(12-19)17(20)14-8-10-15(11-9-14)21-22(6,7)18(3,4)5/h8-11,13,16H,1-7H3 |
InChI-Schlüssel |
OADUERAAKQEVPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

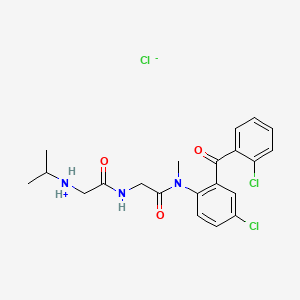

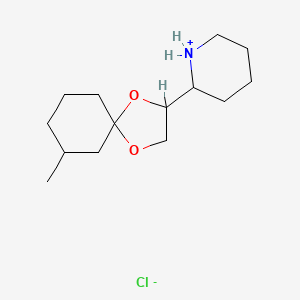
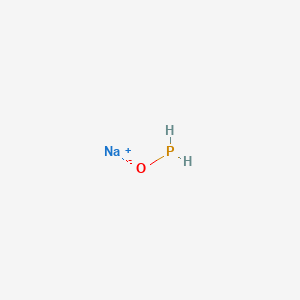
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)



